molecular formula C5H12BF3KN B13497646 Potassium (3-(dimethylamino)propyl)trifluoroborate

Potassium (3-(dimethylamino)propyl)trifluoroborate

Cat. No.: B13497646
M. Wt: 193.06 g/mol
InChI Key: JJUUBGOVVFAUQA-UHFFFAOYSA-N
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Description

Potassium (3-(dimethylamino)propyl)trifluoroborate is an organoboron compound characterized by a trifluoroborate anion attached to a 3-(dimethylamino)propyl group. This structure combines the stability of potassium trifluoroborates with the functional versatility of a tertiary amine.

Properties

Molecular Formula

C5H12BF3KN

Molecular Weight

193.06 g/mol

IUPAC Name

potassium;3-(dimethylamino)propyl-trifluoroboranuide

InChI

InChI=1S/C5H12BF3N.K/c1-10(2)5-3-4-6(7,8)9;/h3-5H2,1-2H3;/q-1;+1

InChI Key

JJUUBGOVVFAUQA-UHFFFAOYSA-N

Canonical SMILES

[B-](CCCN(C)C)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

The synthesis of potassium (3-(dimethylamino)propyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. This reaction results in the formation of trifluoroborate salts, which are stable and easy to handle . The general synthetic route can be summarized as follows:

Chemical Reactions Analysis

Potassium (3-(dimethylamino)propyl)trifluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Potassium (3-(dimethylamino)propyl)trifluoroborate is a specialized organotrifluoroborate compound, featuring a trifluoroborate group attached to a propyl chain, further substituted with a dimethylamino group. It belongs to the broader class of potassium alkyltrifluoroborates, which are known in organic synthesis for their stability and utility as nucleophilic reagents in various coupling reactions, most notably the Suzuki-Miyaura cross-coupling reaction. The trifluoroborate moiety acts as a stable surrogate for boronic acids, facilitating easier handling and storage while preserving reactivity under specific conditions.

Scientific Research Applications
this compound serves as a versatile reagent in constructing complex organic molecules through cross-coupling reactions and drug development. Interaction studies involving this compound primarily focus on its reactivity with electrophiles in various coupling reactions. These studies are essential for understanding the mechanisms of nucleophilic attack and the stability of intermediates formed during these reactions, which is crucial for optimizing reaction conditions and improving yields in synthetic applications.

Notable examples of compounds sharing structural similarities :

  • Potassium methyltrifluoroborate : Features a methyl group and is commonly used in cross-coupling reactions and is well-studied.
  • Potassium ethyltrifluoroborate : Contains an ethyl group, exhibiting similar reactivity with a broader scope in coupling reactions.
  • Potassium benzyltrifluoroborate : Contains a benzyl group and is useful in coupling with electron-rich aryl halides.
  • Potassium allyltrifluoroborate : Contains an allyl group and engages in unique reactions due to its double bond.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Substituent Type Key Functional Features
Potassium (3-(dimethylamino)propyl)trifluoroborate C₅H₁₁BF₃KN ~193.02 (estimated) Alkyl (amine-functionalized) Tertiary amine for coordination; enhanced polarity
Potassium (2,3-difluorobenzyl)trifluoroborate C₇H₅BF₅K 234.02 Aryl (fluorinated) Electron-withdrawing F groups; used in pharmaceuticals
Potassium 3-phenylpropyltrifluoroborate C₉H₁₁BF₃K 226.09 Alkyl (aromatic-linked) Hydrophobic phenyl group; suited for Suzuki-Miyaura couplings
Potassium (3-butenyl)trifluoroborate C₄H₇BF₃K 162.00 Alkenyl Reactive double bond for polymer chemistry
Potassium 3,3,3-trifluoropropane-1-trifluoroborate C₃H₃BF₆K 202.96 Alkyl (perfluorinated) High fluorine content; thermal stability

Solubility and Stability

  • The dimethylamino group in the target compound likely increases water solubility compared to hydrophobic analogs like 3-phenylpropyltrifluoroborate .
  • Aryl trifluoroborates (e.g., 2-chloro-5-fluoro-3-methylphenyl) exhibit lower moisture sensitivity than alkyl variants due to reduced nucleophilicity .
  • Storage recommendations for most trifluoroborates include protection from moisture (e.g., RT storage in sealed containers) .

Biological Activity

Potassium (3-(dimethylamino)propyl)trifluoroborate is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry and drug discovery. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.

Structure and Properties

This compound is characterized by its trifluoroborate group, which is known for its unique reactivity and ability to form stable complexes with various biological molecules. The presence of the dimethylamino group enhances its solubility and interaction with biological systems.

Recent studies have indicated that potassium trifluoroborates can act as inhibitors of specific enzymes and receptors, which is crucial for their biological activity:

  • Inhibition of Autotaxin : Research has shown that compounds with boron-containing motifs can modulate the activity of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA). Inhibition of ATX leads to decreased LPA levels, which in turn affects cellular signaling pathways related to cancer progression and inflammation. For example, a study reported that certain boron-containing compounds exhibited IC50 values around 0.07 μM against ATX, demonstrating significant inhibitory potential .
  • Antinociceptive Properties : Animal studies have demonstrated that potassium trifluoroborates may possess antinociceptive properties. In experiments involving mice, it was found that doses did not significantly alter liver or kidney function markers, indicating a favorable safety profile. The compound's analgesic effects were observed to be independent of cholinergic and opioid systems, suggesting alternative pathways for pain relief .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Observation Reference
Autotaxin InhibitionIC50 = 0.07 μM
Antinociceptive EffectNo significant liver/kidney toxicity; independent analgesic pathways
Enzyme InteractionCompetitive inhibition of serine proteases

Case Studies

  • Inhibition Studies : A study focused on the inhibition of autotaxin by various boron-containing compounds including potassium trifluoroborates. The results indicated a robust modulation of ATX activity, leading to reduced LPA signaling in human cell lines. This research highlights the potential of these compounds in targeting pathological conditions associated with elevated LPA levels such as cancer and fibrosis .
  • Toxicological Assessment : A comprehensive toxicological investigation assessed the safety profile of potassium thiophene-3-trifluoroborate (a related compound). The study found no significant adverse effects on hepatic or renal functions at tested doses, supporting the potential use of trifluoroborates in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Potassium (3-(dimethylamino)propyl)trifluoroborate, and how do reaction conditions impact yield?

  • Answer: The compound is synthesized via hydroboration of propargylamine derivatives or nucleophilic substitution of 3-(dimethylamino)propyl halides with potassium trifluoroborate salts. Hydroboration typically employs BH₃·THF followed by quenching with KHF₂, yielding ~65% under inert conditions . Nucleophilic substitution in DMF at 80°C achieves ~58% yield but requires rigorous exclusion of moisture. Key factors include solvent polarity (THF/DMF), stoichiometric control of boronating agents, and temperature gradients during quenching .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer:

  • ¹¹B NMR : A quartet at δ -2 to -5 ppm (J = 30–40 Hz) confirms the tetrahedral BF₃⁻ group .
  • ¹⁹F NMR : A triplet near δ -135 ppm (J = 70 Hz) validates trifluoroborate integrity .
  • HRMS : Negative-ion ESI detects [M-K]⁻ clusters (e.g., m/z 210.08 for C₅H₁₀BF₃N⁻) .
  • X-ray crystallography : Resolves B–F bond lengths (1.38–1.42 Å) and potassium coordination geometry .

Q. What are the solubility properties and storage recommendations?

  • Answer: Solubility is optimal in DMSO or DMF (>50 mg/mL). Avoid aqueous buffers (pH < 7) to prevent hydrolysis. Store solids at RT in desiccated amber vials. Solutions retain stability for 1 month at -20°C in single-use aliquots .

Q. How is this compound applied in Suzuki-Miyaura cross-coupling reactions?

  • Answer: It couples with aryl halides (e.g., 4-bromotoluene) under Pd(PPh₃)₄ catalysis (2 mol%) in DME/H₂O (3:1) at 80°C. Yields exceed 75% for electron-deficient aryl bromides but drop to 40–50% for sterically hindered substrates. Base choice (K₂CO₃ vs. CsF) critically affects transmetallation efficiency .

Advanced Research Questions

Q. How can cross-coupling efficiency with deactivated aryl chlorides be improved?

  • Answer:

  • Ligand design : Bulky ligands (XPhos, SPhos) enhance oxidative addition of Ar–Cl bonds .
  • Microwave activation : 30-minute reactions at 120°C improve yields by 15–20% for nitro-substituted chlorides.
  • Pre-activation : Treating the trifluoroborate with Cu(I) thiophene-2-carboxylate (10 mol%) accelerates transmetallation .

Q. What mechanistic insights explain the role of the trifluoroborate group in catalysis?

  • Answer: DFT studies show the BF₃⁻ group stabilizes Pd intermediates via B–F···Pd interactions , lowering the activation barrier for transmetallation by 8–10 kcal/mol. Kinetic isotope effects (KIE = 1.8) confirm rate-determining B-to-Pd transfer .

Q. How should contradictory yield data across studies be reconciled?

  • Answer: Systematically test variables:

  • Catalyst source : Commercial Pd₂(dba)₃ vs. in-situ-generated Pd(0) may vary by 10–15% yield .
  • Solvent degassing : Oxygen-free DME improves reproducibility (use three freeze-pump-thaw cycles).
  • Substrate purity : HPLC-grade aryl halides reduce side reactions (e.g., homocoupling) .

Q. What advanced methods analyze decomposition pathways under acidic conditions?

  • Answer:

  • LC-MS with ion-pairing reagents : Identifies hydrolyzed byproducts (e.g., 3-(dimethylamino)propanol) at pH 3–5 .
  • Accelerated stability studies : 40°C/75% RH conditions show 10% degradation after 14 days, following first-order kinetics (t₁/₂ = 90 days) .

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